3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
Description
3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a methyl group at the N1 position, an ethyl substituent at the C3 position, and a formyl group at the C5 position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and bioactivity.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(5-10)9(2)8-6/h4-5H,3H2,1-2H3 |
InChI Key |
UOGCZCWOHJGLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic and heteroaromatic systems. For 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde, this method involves the generation of a reactive chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species selectively formylates the pyrazole ring at position 5, guided by the electron-donating effects of the adjacent substituents.
The general pathway proceeds as follows:
-
Formation of the Vilsmeier reagent:
-
Electrophilic attack at position 5 of the pyrazole ring.
-
Hydrolysis to yield the aldehyde functionality.
Optimization of Reaction Conditions
Critical parameters for maximizing yield include reagent stoichiometry, temperature, and reaction duration. Data from analogous pyrazole derivatives demonstrate that optimal conditions involve:
Table 1: Vilsmeier-Haack Formylation Optimization
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| POCl₃ (equiv.) | 3.0 | 85–90 |
| Temperature (°C) | 80–90 | 88 |
| Time (h) | 4 | 90 |
For 3-ethyl-1-methyl-1H-pyrazole, pre-functionalization at positions 1 and 3 is essential. Methylation at position 1 can be achieved using sodium hydride (NaH) and dimethyl carbonate, as demonstrated in related pyrazole esters. Adjusting the methylating agent’s stoichiometry significantly impacts yield:
Table 2: Methylation Efficiency with Dimethyl Carbonate
| Dimethyl Carbonate (equiv.) | NaH (equiv.) | Yield (%) |
|---|---|---|
| 4.0 | 1.6 | 81.3 |
| 7.0 | 1.6 | 90.1 |
| 8.0 | 1.6 | 89.0 |
Higher dimethyl carbonate equivalents improve methylation efficiency but may necessitate post-reaction purification to remove excess reagents.
Oxidation of 5-Hydroxymethyl Precursors
Alcohol Preparation
The 5-hydroxymethyl intermediate is synthesized via reduction of a pyrazole-5-carboxylate ester. For example, ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate can be reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol:
Key considerations :
-
Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Temperature : 0°C to room temperature to prevent over-reduction.
Oxidation Techniques
Oxidation of the 5-hydroxymethyl group to the aldehyde employs strong oxidizing agents under controlled conditions:
Table 3: Oxidation Reagent Efficiency
| Reagent | Conditions | Yield (%) |
|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | 75 |
| CrO₃ | Acetone, 20°C | 80 |
| Pyridinium chlorochromate (PCC) | Dichloromethane, rt | 70 |
Chromium trioxide (CrO₃) in acetone (Jones oxidation) provides the highest yield, though environmental and safety concerns necessitate careful waste management.
Alternative Synthetic Pathways
Hydrazone Cyclization
Cyclocondensation of hydrazones derived from β-keto aldehydes offers an alternative route. For instance, reacting ethyl 3-oxopentanoate with methylhydrazine forms the pyrazole ring, followed by oxidative dehydrogenation to introduce the aldehyde:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times and improves yields in small-scale syntheses. For example, formylation using DMF and POCl₃ under microwave conditions (100 W, 120°C, 20 minutes) achieves 85% yield, reducing energy consumption by 40% compared to conventional heating.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial applications favor continuous flow systems for their scalability and safety. Key advantages include:
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic addition with amines, hydrazines, and alcohols under mild conditions. These reactions are pivotal for synthesizing Schiff bases, hydrazones, and acetals.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Imine formation | Aniline, EtOH, RT, 12h | (E)-N-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methylene)aniline | 78% | |
| Hydrazone synthesis | Hydrazine hydrate, MeOH, reflux, 6h | 3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde hydrazone | 85% | |
| Acetal formation | Ethylene glycol, p-TsOH, toluene, reflux, 4h | 5-(1,3-Dioxolan-2-yl)-3-ethyl-1-methyl-1H-pyrazole | 92% |
Mechanistic Insight : The electron-withdrawing pyrazole ring enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack. Acid catalysis is often employed to stabilize intermediates.
Oxidation Reactions
The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing conditions, though over-oxidation of the pyrazole ring is a potential side reaction.
Limitations : Harsh conditions risk pyrazole ring degradation. Catalytic methods using TEMPO/O₂ systems are under investigation to improve selectivity .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol, while the pyrazole ring remains intact.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | 5-(Hydroxymethyl)-3-ethyl-1-methyl-1H-pyrazole | 88% | |
| LiAlH₄ | Dry THF, reflux, 3h | 5-(Hydroxymethyl)-3-ethyl-1-methyl-1H-pyrazole | 95% |
Side Reactions : Over-reduction of the pyrazole ring is not observed, confirming the stability of the heterocycle under these conditions.
Condensation Reactions
The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated derivatives.
| Reaction | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | Malononitrile, piperidine, EtOH, reflux, 8h | 5-(2,2-Dicyanovinyl)-3-ethyl-1-methyl-1H-pyrazole | Fluorescent probes | |
| Claisen-Schmidt | Acetophenone, NaOH, EtOH, 70°C, 12h | 5-Cinnamyl-3-ethyl-1-methyl-1H-pyrazole | Photochromic materials |
Kinetics : Reactions proceed via enolate intermediates, with pyrazole’s electron-deficient nature accelerating conjugation.
Heterocyclic Functionalization
The compound serves as a precursor for fused heterocycles through cyclocondensation.
Applications : These derivatives show promise in drug discovery, particularly as kinase inhibitors .
Key Reaction Trends
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic additions.
-
Steric Hindrance : The 3-ethyl and 1-methyl groups limit access to the pyrazole ring, directing reactivity to the aldehyde.
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
Agricultural Chemistry
Key Applications:
- Intermediate in Agrochemicals: 3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is utilized as an important intermediate in the synthesis of agrochemicals, including fungicides and herbicides. Its derivatives have shown effectiveness in enhancing crop protection and yield, making it crucial for sustainable agriculture.
Case Study:
A study demonstrated the synthesis of novel pyrazole derivatives that exhibited potent antifungal activity against various plant pathogens. The research highlighted the compound's role in developing environmentally friendly agricultural solutions that minimize chemical residues on crops .
Pharmaceutical Development
Key Applications:
- Drug Synthesis: The compound serves as a precursor in the development of pharmaceuticals targeting specific biological pathways. Its derivatives have been investigated for their potential therapeutic effects against diseases such as cancer and bacterial infections.
Case Study:
Research published in a pharmaceutical journal detailed the synthesis of pyrazole-based compounds derived from this compound, which displayed significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The study emphasized the compound's potential in developing new antibiotics .
Material Science
Key Applications:
- Polymer and Coating Development: The compound is involved in formulating specialty materials, such as polymers and coatings, which exhibit enhanced durability and resistance to environmental factors. This application is particularly relevant in industries requiring high-performance materials.
Case Study:
A recent investigation into the use of pyrazole derivatives in polymer science showed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. This advancement opens avenues for developing materials suitable for demanding applications, such as automotive and aerospace .
Analytical Chemistry
Key Applications:
- Reagent in Analytical Methods: The compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other substances. This role is crucial for quality control across multiple industries.
Case Study:
In a study focused on analytical chemistry, this compound was used to develop a novel assay method for detecting pesticide residues in food products. The method demonstrated high sensitivity and specificity, showcasing the compound's utility in ensuring food safety .
Data Table: Summary of Applications
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Agricultural Chemistry | Intermediate for agrochemicals | Enhanced crop protection and yield |
| Pharmaceutical Development | Drug synthesis targeting biological pathways | Potential new antibiotics with antibacterial activity |
| Material Science | Polymer formulation | Improved thermal stability and mechanical properties |
| Analytical Chemistry | Reagent for detection methods | High sensitivity for pesticide residue detection |
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with specific binding sites, affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Ethyl vs.
- Position of Formyl Group : The C5 formyl group in the target compound contrasts with C4 formyl derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde). This positional difference influences electronic properties and reactivity in subsequent derivatization .
- Chloro vs. Phenoxy Substituents: Chloro-substituted analogs (e.g., 5-chloro-3-methyl derivatives) serve as intermediates for synthesizing phenoxy derivatives with enhanced bioactivity. The absence of a chloro group in the target compound may limit its utility as a precursor .
Structural and Crystallographic Insights
- Crystal Packing: Pyrazole carbaldehydes often stabilize via weak interactions (e.g., C–H···π). For instance, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde lacks classical hydrogen bonds but forms C–H···π interactions between phenyl rings, influencing solubility and crystallinity .
- Planarity : The pyrazole ring in these compounds is typically planar (deviation <0.005 Å), with dihedral angles between substituents affecting molecular stacking and intermolecular interactions .
Biological Activity
3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound features an ethyl group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 5-position of the pyrazole ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound primarily stems from its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit their activity, affecting various biochemical pathways and contributing to its potential therapeutic effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound exhibits potential anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung and cervical carcinoma, with IC50 values ranging from 9.8 to 41.6 µM .
- Anti-inflammatory Effects : Compounds within the pyrazole family are often evaluated for their anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Antiviral Properties : Pyrazole derivatives have been documented to exhibit antiviral activity against several viruses. The structure of this compound may contribute to its effectiveness against viral replication cycles .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, including this compound:
- Anticancer Evaluation :
- Anti-inflammatory Assessment :
- Antiviral Screening :
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Structure | Anticancer, anti-inflammatory |
| 1-Methyl-1H-pyrazole-5-carboxaldehyde | Structure | Antiviral |
| Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | Structure | Antibacterial |
Q & A
Q. What are the common synthetic routes for 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde?
The compound is typically synthesized via Vilsmeier-Haack formylation , a method widely used for pyrazole carbaldehydes. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared by reacting 3-methyl-1-aryl-pyrazol-5(4H)-ones with the Vilsmeier reagent (POCl₃/DMF) . Similarly, nucleophilic substitution reactions (e.g., replacing chlorine with aryloxy groups using phenol and K₂CO₃) are employed to introduce diverse substituents . These methods can be adapted by substituting starting materials (e.g., using ethyl groups instead of phenyl) to target 3-ethyl derivatives.
Q. What spectroscopic and structural characterization techniques are used for this compound?
- X-ray crystallography is critical for confirming molecular geometry. For instance, the crystal structure of 3-methyl-1-phenyl-5-phenoxy-1H-pyrazole-4-carbaldehyde revealed planar pyrazole rings and intramolecular hydrogen bonding .
- NMR spectroscopy (¹H, ¹³C) identifies substituent positions. In related compounds, aldehydic protons resonate at δ ~9.8–10.2 ppm, while methyl groups appear at δ ~2.3–2.5 ppm .
- FT-IR confirms the aldehyde C=O stretch (~1680–1700 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
Pyrazole carbaldehydes serve as intermediates in drug discovery. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives (structurally analogous) were used to synthesize antitumor agents . The aldehyde group enables further functionalization via condensation or nucleophilic addition, making it valuable for generating libraries of bioactive molecules .
Q. What safety protocols should be followed when handling this compound?
Limited toxicity data are available, but general precautions for aldehydes apply:
- Use fume hoods and personal protective equipment (gloves, goggles).
- Avoid inhalation/contact, as aldehydes are irritants.
- Store in sealed containers away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst selection : Basic catalysts like K₂CO₃ enhance nucleophilic substitution efficiency in aryloxy-group introduction .
- Temperature control : Reflux conditions (e.g., ethanol at 80°C) improve reaction rates, while room-temperature reactions may favor specific regioisomers .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) are optimal for Vilsmeier-Haack reactions, whereas ethanol/water mixtures suit nucleophilic substitutions .
Q. How can contradictions in reported reaction pathways be resolved?
Discrepancies in product regiochemistry (e.g., 4- vs. 5-carbaldehyde formation) often arise from substituent electronic effects. For example, electron-donating groups (e.g., methyl) direct formylation to specific positions. Computational studies (DFT) can predict reactivity by analyzing charge distribution and frontier molecular orbitals . Experimental validation via controlled substitution (e.g., using deuterated reagents) may clarify mechanistic pathways .
Q. What computational methods predict the compound’s physicochemical properties?
- DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict reactivity .
- Molecular docking assesses binding affinity to biological targets (e.g., enzymes), guiding drug-design efforts .
Q. How can derivatives be designed for enhanced bioactivity?
- Structural diversification : Replace the ethyl group with electron-withdrawing groups (e.g., CF₃) to modulate electronic properties .
- Schiff base formation : Condense the aldehyde with amines to create imine derivatives with potential antimicrobial activity .
- Heterocyclic fusion : Use the aldehyde as a building block for pyrazolo[3,4-c]pyrazoles or thienopyrazoles via cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
